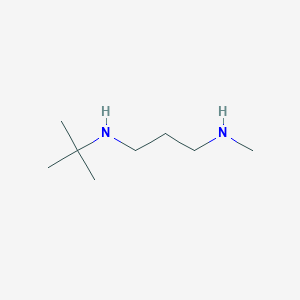
N1-(tert-Butyl)-N3-methyl-1,3-propanediamine
Overview
Description
The compound you’re asking about seems to be a type of diamine, which are organic compounds with two amino groups. Diamines are used in the production of various polymers and resins . They can also be used as building blocks in the synthesis of organic compounds .
Chemical Reactions Analysis
Diamines can undergo various chemical reactions. For instance, they can participate in SN1 and SN2 reactions . In SN1 reactions, the rate of reaction depends on the stability of the carbocation formed, while in SN2 reactions, the rate depends on the accessibility of the carbon atom to the nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl compounds are known to be highly dipolar and are strong hydrogen bond acids and bases .Scientific Research Applications
Structural Studies in Organoboron Compounds
1,3-Propanediamine derivatives like N1-(tert-Butyl)-N3-methyl-1,3-propanediamine have been utilized in the synthesis of organoboron compounds. For example, Kliegel et al. (1992) demonstrated the preparation of crystalline organoboron compounds using similar 1,3-propanediamine derivatives. These compounds were characterized for their structural properties, showcasing their potential in the field of organometallic chemistry (Kliegel et al., 1992).
Chelate Rings in Metal Complexes
1,3-Propanediamine derivatives are also significant in forming chelate rings with metals. Hawkins and Martin (1982) reported that the tert-butyl-substituted diamine forms five-membered chelate rings that are restricted in their conformation, influencing the spectra of various metal complexes. This study highlights the importance of such compounds in understanding metal-ligand interactions (Hawkins & Martin, 1982).
Synthesis of Alternating Double Azido Bridged Chains
Bhowmik et al. (2014) explored the synthesis of new alternating azido bridged chains using an N-methyl-1,3-propanediamine molecule. These complexes displayed distinct magnetic properties, indicating the potential application of 1,3-propanediamine derivatives in magnetic materials research (Bhowmik et al., 2014).
Versatility in Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related to the this compound structure, have been identified as versatile intermediates in the asymmetric synthesis of amines. Ellman et al. (2002) noted their effectiveness in synthesizing a wide range of enantioenriched amines, suggesting their significant role in synthetic organic chemistry (Ellman et al., 2002).
Understanding NMR Spectra of Related Compounds
Freifelder et al. (1967) examined the nuclear magnetic resonance (NMR) spectra of compounds related to this compound. This study aids in the understanding of the structural properties and electronic environments in such compounds (Freifelder et al., 1967).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-tert-butyl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)10-7-5-6-9-4/h9-10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPFQIVMODIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




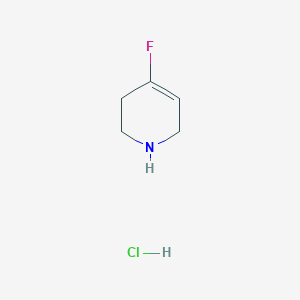
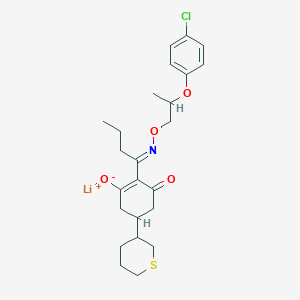
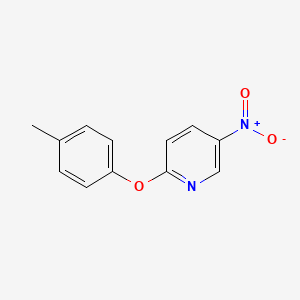
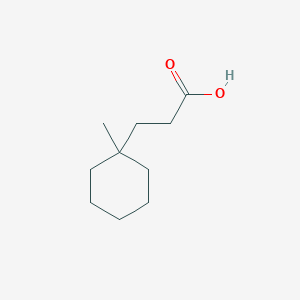

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
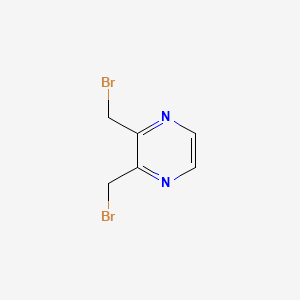
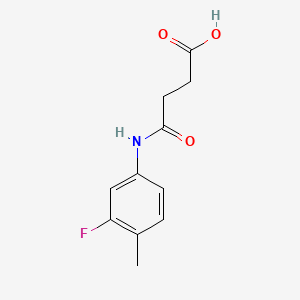
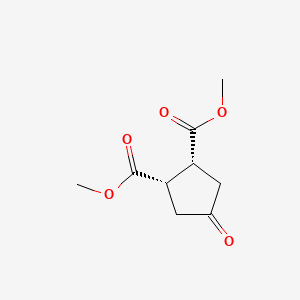

![2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B3121313.png)

![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)